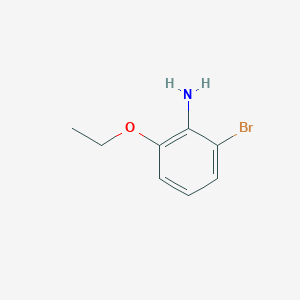

2-溴-6-乙氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-6-ethoxyaniline is a chemical compound with the empirical formula C8H10BrNO . Its molecular weight is 216.08 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

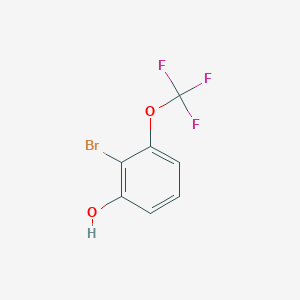

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-ethoxyaniline is represented by the SMILES string CCOC1=C(C=CC=C1)BrN . The InChI representation is InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-ethoxyaniline include a molecular weight of 216.07 g/mol , a topological polar surface area of 35.2 Ų , and a complexity of 121 . The compound has a rotatable bond count of 2 . The exact mass is 214.99458 g/mol .

科学研究应用

1. Spectroscopic and XRD Analysis

The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, related to 2-Bromo-6-ethoxyaniline, has been synthesized and characterized using spectroscopic and X-ray diffraction techniques. This research demonstrates the compound's intermolecular interactions and its potential applications in molecular electrostatic potential, nonlinear optical properties, and DNA interactions (Demircioğlu et al., 2019).

2. Synthesis of Important Intermediates

2-Bromo-6-methoxynaphthalene, an analog of 2-Bromo-6-ethoxyaniline, is important in synthesizing non-steroidal anti-inflammatory agents. This compound's synthesis involves environmentally friendly methods and offers potential in pharmaceutical intermediates production (Xu & He, 2010).

3. Cycloadditions in Organic Synthesis

Research on hetero-Diels-Alder additions of α,β-unsaturated-acyl cyanides with (Z)-or (E)-1-bromo-2-ethoxyethene (related to 2-Bromo-6-ethoxyaniline) has shown successful cycloadditions. These cycloadditions yield valuable chemical intermediates, indicating the utility of such compounds in synthesizing complex organic molecules (Zhuo, Wyler, & Schenk, 1995).

4. Skraup-Type Synthesis Applications

In a study involving 2,2,3-Tribromopropanal, related to 2-Bromo-6-ethoxyaniline, this reagent was used to transform 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. This showcases the potential of such brominated compounds in synthesizing various chemical structures (Lamberth et al., 2014).

5. Antiproliferative Activities in Antitumor Agents

In the field of medicinal chemistry, derivatives of 2-Bromo-6-ethoxyaniline-like structures have been studied for their antiproliferative activities against tumor cell lines. These compounds, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, have shown promising results in inhibiting cancer cell growth (Yin et al., 2013).

6. Antiviral Activity

Derivatives of 2-Bromo-6-ethoxyaniline have been investigated for their antiviral activity. Studies have explored their inhibitory effect against retrovirus replication in cell culture, showing significant potential in antiviral therapies (Hocková et al., 2003).

7. Use in Organic Synthesis

2-Bromo-6-isocyanopyridine, structurally related to 2-Bromo-6-ethoxyaniline, has been developed as a convertible isocyanide for multicomponent chemistry. Its stability and efficiency in synthetic processes suggest its utility in various organic synthesis applications (van der Heijden et al., 2016).

安全和危害

2-Bromo-6-ethoxyaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

属性

IUPAC Name |

2-bromo-6-ethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDKLUDXJPIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674804 |

Source

|

| Record name | 2-Bromo-6-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-ethoxyaniline | |

CAS RN |

1072945-59-5 |

Source

|

| Record name | 2-Bromo-6-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)

![1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea](/img/structure/B1373185.png)

![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)

![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)

![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)

![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)